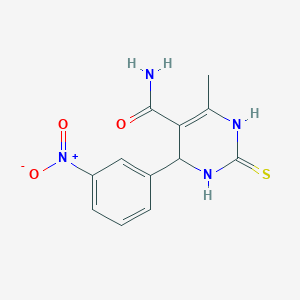

6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

6-Methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a Biginelli-type tetrahydropyrimidine derivative characterized by a planar dihydropyrimidine (DHPM) ring, a 3-nitrophenyl substituent at position 4, and a carboxamide group at position 4. Crystallographic studies of related compounds reveal that the 3-nitrophenyl ring is orthogonal to the DHPM ring, and the carboxamide moiety adopts an anti-clinal conformation, which may influence intermolecular interactions and bioactivity .

Properties

IUPAC Name |

6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-6-9(11(13)17)10(15-12(20)14-6)7-3-2-4-8(5-7)16(18)19/h2-5,10H,1H3,(H2,13,17)(H2,14,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHSPOAYLUUARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under solvent-free conditions or in the presence of a catalyst such as phthalimide-N-sulfonic acid . The reaction conditions often include heating at elevated temperatures (e.g., 120°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents used in industrial processes are selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

The compound "6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide" and its derivatives have various chemical applications, particularly in drug discovery and synthesis . It is important to note that the search results provide information on closely related compounds and their applications, given the limited direct information on the specific compound.

Chemical Properties and Structure

- ChemDiv Compound 1500-0492 This compound, also known as 2-methylpropyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has the molecular formula and a molecular weight of 349.41 . Key properties include:

- Diethyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,4-dihydropyrimidine-3,5-dicarboxylate This compound has the molecular formula and a molecular weight of 393.4 g/mol .

Applications in Drug Discovery

- ChemDiv's screening compound 1500-0492, a related pyrimidine derivative, is included in screening libraries for drug discovery . It is specifically part of the Aurora A-B Kinases Targeted Library and the 1.7M Stock Database, suggesting its potential use in cancer and digestive system research, as well as having applications related to male, female, and hemic and lymphatic systems, and kinases .

Synthesis

- Two sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives have been synthesized using acid-catalyzed cyclocondensation reactions between thiourea and other reagents .

Analogues and Related Compounds

- N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is another related compound with potential research applications .

- Ethyl 3-(benzenesulfonyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate is a related compound with the molecular formula .

Gaseous Applications of Sulfur Hexafluoride (SF6)

Mechanism of Action

The mechanism of action of 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physical Properties

Key Observations :

Position 5 Group : Carboxamide derivatives (e.g., 8b, 3c) generally exhibit higher bioactivity compared to ester analogs (e.g., ), likely due to enhanced intermolecular interactions.

Substituent at Position 4 : The 3-nitrophenyl group confers strong electron-withdrawing effects, enhancing stability and π-π stacking interactions compared to 4-chlorophenyl or heteroaromatic substituents .

Key Observations :

Antioxidant Activity : Sulfanylidene derivatives with electron-withdrawing groups (e.g., 3c) exhibit superior radical scavenging compared to oxo analogs, likely due to enhanced thiyl radical stabilization .

Cytotoxicity: Chloroquinolinyl substituents (e.g., 8b) improve cytotoxicity, suggesting that bulky aromatic groups enhance target binding .

Crystallographic and Spectroscopic Differences

- Conformational Flexibility : The target compound’s planar DHPM ring contrasts with the boat-like conformation of oxo-analogs (e.g., ), which may influence packing efficiency and solubility .

- Hydrogen-Bonding Networks : Sulfanylidene derivatives form stronger S···H-N hydrogen bonds compared to oxo analogs, as evidenced by IR and NMR shifts .

- NMR Signatures : The 3-nitrophenyl group in the target compound generates distinct aromatic proton signals (δ ~8.50 ppm in $ ^1H $ NMR) compared to 4-chlorophenyl (δ ~7.46 ppm) .

Biological Activity

6-Methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. The structure of this compound includes a nitrophenyl group and a sulfanylidene moiety, which contribute to its unique chemical reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Molecular Formula | C12H12N4O3S |

| Molecular Weight | 280.31 g/mol |

| CAS Number | 725216-96-6 |

| Log P (Partition Coefficient) | 3.031 |

| Water Solubility (LogSw) | -3.42 |

| Polar Surface Area | 77.185 |

Antimicrobial Properties

Research indicates that 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway.

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting certain kinases that are crucial in cancer progression and other diseases. The presence of the nitrophenyl group enhances its binding affinity to these targets.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry explored the antibacterial effects of this compound against resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Against Cancer Cells : In research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values ranging from 15 to 25 µM, indicating significant cytotoxic effects and potential for further development as an anticancer agent.

- Mechanistic Studies : Further investigations into the mechanism revealed that this compound can effectively inhibit the growth of HeLa cells by inducing G0/G1 phase arrest and promoting apoptosis through upregulation of pro-apoptotic proteins.

The biological activity of 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites of target enzymes, it disrupts their function.

- Cell Cycle Arrest : The compound causes cell cycle arrest in cancer cells, preventing proliferation.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

A1. The compound is typically synthesized via multicomponent Biginelli-like reactions. A three-step approach is common:

Condensation : A β-keto ester (e.g., ethyl acetoacetate), a substituted aryl aldehyde (3-nitrobenzaldehyde), and thiourea undergo cyclocondensation under acidic conditions (HCl or BF₃·Et₂O) to form the dihydropyrimidine scaffold .

Oxidation/Functionalization : The sulfanylidene (C=S) group is introduced via thiolation reagents (e.g., Lawesson’s reagent) or by substituting oxygen with sulfur in the thiourea precursor .

Carboxamide Formation : Hydrolysis of the ester group followed by amidation with ammonia or primary amines yields the carboxamide derivative .

Key Validation : Monitor intermediates using TLC and characterize final products via melting point, NMR (¹H/¹³C), and IR spectroscopy.

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

A2. X-ray diffraction (XRD) confirms:

- Planarity : The tetrahydropyrimidine ring adopts a boat conformation, with the 3-nitrophenyl group perpendicular to the ring plane .

- Hydrogen Bonding : Intramolecular N–H···S and C–H···O interactions stabilize the structure, critical for packing efficiency .

- Tautomerism : The sulfanylidene group exists predominantly as the thione (C=S) tautomer, verified by bond lengths (C–S ≈ 1.68 Å) .

Methodology : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) and refine structures via SHELXL .

Reactivity and Functionalization

Q. Q3. What strategies enable regioselective modification of the sulfanylidene group?

A3. The sulfanylidene moiety undergoes:

- Alkylation : React with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form thioethers at the sulfur atom .

- Oxidation : Treat with H₂O₂ or mCPBA to yield sulfoxide/sulfone derivatives, altering electronic properties .

- Metal Coordination : The sulfur atom acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .

Optimization : Use DFT calculations to predict reaction pathways and regioselectivity .

Computational Design and Reaction Optimization

Q. Q4. How can computational methods improve synthetic efficiency for this compound?

A4. Integrated computational-experimental workflows:

- Reaction Path Search : Quantum mechanics (QM) simulations (e.g., Gaussian 16) map energy barriers for cyclocondensation steps .

- Solvent Effects : COSMO-RS models predict solvent polarity impacts on yield (e.g., ethanol vs. acetonitrile) .

- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., p-TsOH vs. Yb(OTf)₃) and temperatures .

Case Study : AI-driven optimization reduced reaction time by 40% in analogous dihydropyrimidine syntheses .

Advanced Challenges: Substituent Effects

Q. Q5. How do electron-withdrawing groups (e.g., nitro) influence reactivity and stability?

A5. The 3-nitrophenyl group:

- Electronic Effects : Reduces electron density on the pyrimidine ring, slowing electrophilic substitution but enhancing oxidative stability .

- Steric Effects : Ortho-nitro substitution may hinder crystal packing, leading to polymorphic variations (e.g., compare with 4-trifluoromethyl analogs) .

Contradictions : Nitro-substituted derivatives show lower solubility in polar solvents compared to methoxy or trifluoromethyl analogs .

Tautomerism and Isomerism

Q. Q6. What spectroscopic techniques differentiate tautomeric forms of the sulfanylidene group?

A6.

- ¹³C NMR : Thione (C=S) resonates at δ 180–190 ppm, while thiol (C–SH) appears at δ 160–170 ppm .

- IR Spectroscopy : C=S stretches occur at 1250–1350 cm⁻¹; N–H (thioamide) stretches at 3200–3400 cm⁻¹ .

- XPS : Sulfur 2p binding energy (~163 eV) confirms thione dominance .

Green Chemistry Considerations

Q. Q7. Are solvent-free or catalytic methods viable for synthesizing this compound?

A7. Yes:

- Mechanochemical Synthesis : Grind reactants (urea, aldehyde, β-keto ester) with a catalytic acid (e.g., FeCl₃) in a ball mill. Yields >80% reported for analogous compounds .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) .

- Biocatalysis : Lipases (e.g., Candida antarctica) catalyze amidation steps in aqueous media .

Stability and Storage Recommendations

Q. Q8. How should researchers handle and store this compound to prevent degradation?

A8.

- Light Sensitivity : The nitro group promotes photodegradation; store in amber vials at –20°C .

- Moisture : Hygroscopic carboxamide group requires desiccants (e.g., silica gel) .

- Long-Term Stability : Periodic NMR/HPLC checks (every 6 months) to detect hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.